7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Overview
Description
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol This compound is characterized by its quinoline core structure, which is substituted with methyl groups at positions 7 and 8, a pyridinyl group at position 2, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Pyridinyl Group Introduction: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline and pyridinyl rings to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridinyl moieties can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the methyl and pyridinyl substitutions, resulting in different chemical and biological properties.
2-Pyridinylquinoline: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
7,8-Dimethylquinoline: Lacks the pyridinyl and carboxylic acid groups, leading to different chemical behavior.
Uniqueness
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is unique due to the combination of its quinoline core, pyridinyl substitution, and carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.
Biological Activity
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is an organic compound with significant potential in various biological applications. Characterized by its unique structure, this compound has garnered attention for its interactions with biological systems, particularly in enzyme inhibition and receptor binding.
- Molecular Formula : C17H14N2O2
- Molecular Weight : 278.31 g/mol
- CAS Number : 588696-84-8
The biological activity of this compound stems from its ability to interact with various molecular targets. Its quinoline and pyridinyl moieties are capable of engaging in:
- π-π stacking interactions
- Hydrogen bonding
- Coordination with metal ions
These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects in various biological contexts .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Antiviral Activity
Preliminary investigations into the antiviral properties of related compounds suggest that derivatives of this quinoline may exhibit activity against viruses such as HIV. The structural similarities allow for the exploration of its potential as an antiviral agent .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of quinoline derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains, suggesting a promising avenue for further research .
Case Studies and Research Findings
- Enzyme Binding Studies : A study evaluating the binding modes of quinoline derivatives to cytochrome P450 2C9 revealed that structural modifications could enhance binding affinity and specificity. This indicates that similar modifications to this compound could yield compounds with improved biological activity .
- Antiviral Assays : In related research focusing on pyridine derivatives, compounds were tested for their efficacy against HIV. The findings suggest that structural features significantly influence antiviral potency, which may also apply to this compound .
- Antibacterial Screening : A series of quinoline derivatives were synthesized and screened for antibacterial activity against multidrug-resistant strains. The results indicated that certain structural components were critical for enhancing antibacterial efficacy, providing a framework for evaluating this compound in similar assays .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Quinoline-4-carboxylic acid | Lacks methyl and pyridinyl substitutions | Limited activity |
2-Pyridinylquinoline | Similar structure but without carboxylic acid group | Moderate activity |
7,8-Dimethylquinoline | Lacks pyridinyl and carboxylic acid groups | Different chemical behavior |
This compound | Unique combination of quinoline core and functional groups | Promising for enzyme inhibition and receptor binding |
Properties
IUPAC Name |
7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-3-4-13-14(17(20)21)9-15(19-16(13)11(10)2)12-5-7-18-8-6-12/h3-9H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKYYUFMPDBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207354 | |
Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588696-84-8 | |
Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588696-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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